molecular formula C18H18ClN3O4S B11506533 4-chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate

4-chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate

Cat. No.: B11506533
M. Wt: 407.9 g/mol
InChI Key: DQZRHCWIOBFNOX-UHFFFAOYSA-N
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Description

4-Chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate: is a synthetic compound that combines an indole moiety with a sulfamate group

    Chemical Formula: CHClNOS

    Molecular Weight: 373.79 g/mol

Preparation Methods

a. Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the Fischer indole synthesis, which combines a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. The resulting tricyclic indole can be further transformed into the desired compound .

b. Reaction Conditions:

    Fischer Indole Synthesis:

c. Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

a. Types of Reactions:

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore reduction reactions.

    Substitution: Assess substitution reactions at different positions.

    Common Reagents and Conditions: Identify reagents (e.g., oxidants, reducing agents, nucleophiles) and conditions (temperature, solvent) used in these reactions.

b. Major Products: The major products formed from these reactions depend on the specific reaction conditions. Detailed studies are necessary to elucidate the exact outcomes.

Scientific Research Applications

a. Chemistry:

    Synthetic Intermediates: Used in the synthesis of other compounds.

    Medicinal Chemistry: Investigate potential drug candidates based on its structure.

b. Biology and Medicine:

    Anticancer Properties: Explore its effects on cancer cells.

    Microbial Activity: Assess its antimicrobial properties.

    Other Biological Effects: Investigate its impact on cellular processes.

c. Industry:

    Pharmaceuticals: Potential drug development.

    Agrochemicals: Explore agricultural applications.

    Materials Science: Investigate its use in materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound with related indole derivatives. Highlight its unique features and explore how it differs from structurally similar molecules.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

(4-chlorophenyl) N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]sulfamate

InChI

InChI=1S/C18H18ClN3O4S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-27(24,25)26-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23)

InChI Key

DQZRHCWIOBFNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)NS(=O)(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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